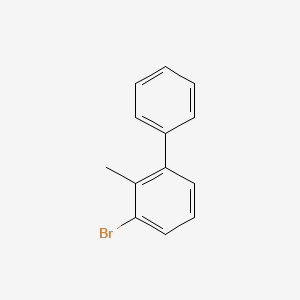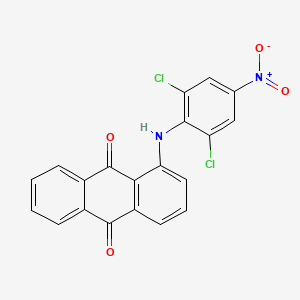
1-(2,6-Dichloro-4-nitroanilino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by its complex structure, which includes a dichloronitrophenyl group attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Coupling Reaction: The nitrated product is then coupled with anthracene-9,10-dione under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthraquinones and reduced derivatives, which can be further utilized in different applications.
科学研究应用
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound, known for its use in dyes and pigments.
Mitoxantrone: A related anthracenedione used in cancer therapy.
Ametantrone: Another anthracenedione with anticancer properties.
Uniqueness
1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62322-91-2 |
|---|---|
分子式 |
C20H10Cl2N2O4 |
分子量 |
413.2 g/mol |
IUPAC 名称 |
1-(2,6-dichloro-4-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H10Cl2N2O4/c21-14-8-10(24(27)28)9-15(22)18(14)23-16-7-3-6-13-17(16)20(26)12-5-2-1-4-11(12)19(13)25/h1-9,23H |
InChI 键 |
HNSXRUFBFGLPDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
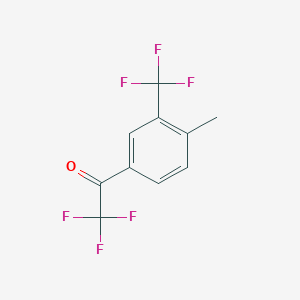

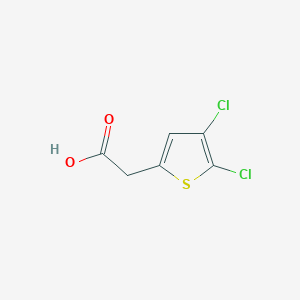
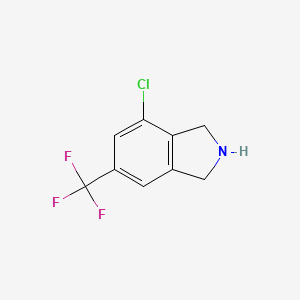
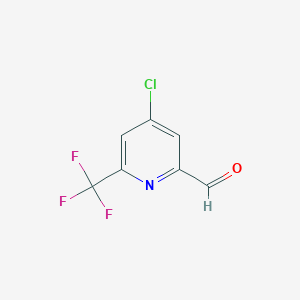
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
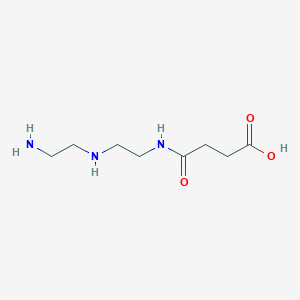
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)

